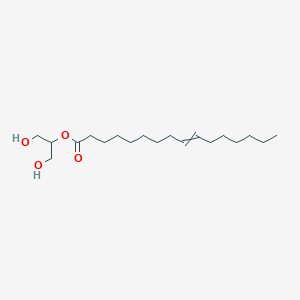
1,3-Dihydroxypropan-2-YL hexadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypropan-2-yl hexadec-9-enoate is a chemical compound with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.487 g/mol . . This compound is characterized by the presence of a long-chain fatty acid esterified to a glycerol backbone, making it a monoacylglycerol.
Preparation Methods
The synthesis of 1,3-Dihydroxypropan-2-yl hexadec-9-enoate typically involves the esterification of 9-hexadecenoic acid with glycerol. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions . Industrial production methods may involve the use of enzymatic catalysis to achieve higher specificity and yield .
Chemical Reactions Analysis
1,3-Dihydroxypropan-2-yl hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl hexadec-9-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipids and other organic compounds.
Biology: This compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of cosmetics, pharmaceuticals, and food additives.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-yl hexadec-9-enoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule, influencing various cellular processes .
Comparison with Similar Compounds
1,3-Dihydroxypropan-2-yl hexadec-9-enoate can be compared with other monoacylglycerols such as:
- 1,3-Dihydroxypropan-2-yl tetradec-9-enoate
- 1,3-Dihydroxypropan-2-yl octadec-9-enoate
These compounds share similar structures but differ in the length and saturation of the fatty acid chain. The unique properties of this compound, such as its specific fatty acid chain length and degree of unsaturation, contribute to its distinct biological and chemical properties .
Properties
CAS No. |
71712-72-6 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl hexadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h7-8,18,20-21H,2-6,9-17H2,1H3 |
InChI Key |
CXUXMSACCLYMBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















